N-Allyl-3,4-dimethoxycinnamamide
Description
N-Allyl-3,4-dimethoxycinnamamide (CAS: 73664-69-4) is a synthetic organic compound with the molecular formula C₁₂H₁₅NO₃ and a molecular weight of 221.25 g/mol . Structurally, it features a cinnamamide backbone substituted with two methoxy groups at the 3- and 4-positions of the benzene ring and an allyl group attached to the amide nitrogen. Its SMILES notation is COC1=C(C=C(C=C1)C(=O)NCC=C)OC, and its InChIKey is DISIZJPNVAUNCI-UHFFFAOYSA-N .
The compound is synthesized via a multi-step process:
Synthesis of N-Allyl-3,4-dimethoxy-aniline (18a): Allyl bromide reacts with 3,4-dimethoxyaniline in dimethylformamide (DMF) under basic conditions (K₂CO₃), yielding 18a as a pale yellowish oil with a 51% yield .
Formation of this compound (18b): 18a undergoes coupling with Boc-Gly-OH using T3P® and DIEA in ethyl acetate, producing 18b in quantitative yield (100%). The product has a molecular weight of 351.1 g/mol and confirmed NMR signals (e.g., δ 6.80–6.70 ppm for aromatic protons) .
Deprotection to 18c: Removal of the Boc group with trifluoroacetic acid (TFA) yields 18c, retaining the allyl and methoxy substituents .
This compound is primarily used in pharmacological research, particularly as an intermediate in synthesizing bile acid receptor agonists .
Properties
CAS No. |
16873-88-4 |
|---|---|
Molecular Formula |
C14H17NO3 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-prop-2-enylprop-2-enamide |
InChI |
InChI=1S/C14H17NO3/c1-4-9-15-14(16)8-6-11-5-7-12(17-2)13(10-11)18-3/h4-8,10H,1,9H2,2-3H3,(H,15,16)/b8-6+ |
InChI Key |
BBCDSKLCWPXIKJ-SOFGYWHQSA-N |
SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCC=C)OC |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NCC=C)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCC=C)OC |
Synonyms |
N-Allyl-3-(3,4-dimethoxyphenyl)propenamide |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
Pharmacological Relevance
- This compound is a key precursor in developing G-protein-coupled bile acid receptor 1 (GPBAR1) agonists , which have implications for metabolic disorder therapeutics .
- In contrast, caffeic acid is primarily investigated for its antioxidant properties, while the benzodioxole derivative is explored in food additive safety studies .
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